molecular formula C27H27NO5S B281282 Benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B281282
M. Wt: 477.6 g/mol
InChI Key: WTAVLQRVUMQOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves the inhibition of protein kinases, which play a critical role in the regulation of cell growth, division, and differentiation. The compound binds to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to target proteins and inhibiting their activity.
Biochemical and Physiological Effects:
Benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to have significant biochemical and physiological effects. It can induce cell cycle arrest, apoptosis, and autophagy in cancer cells, leading to their death. It has also been shown to reduce tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

One of the significant advantages of benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is its high selectivity for protein kinases, which makes it a valuable tool for studying their function. However, its limitations include its low solubility in water, which can affect its bioavailability and toxicity in vivo.

Future Directions

There are several future directions for the research on benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One of them is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential applications in other fields, such as neurodegenerative diseases, inflammation, and infectious diseases. Additionally, the use of this compound in combination with other drugs or therapies could enhance its therapeutic efficacy and reduce its toxicity.
Conclusion:
In conclusion, benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound with significant potential in scientific research. Its high selectivity for protein kinases makes it a valuable tool for studying their function, and its promising results in the development of new therapeutic agents for the treatment of cancer and other diseases make it an exciting area of research. Future studies should focus on overcoming its limitations and exploring its potential applications in other fields.

Synthesis Methods

Benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can be synthesized through a multi-step process involving the reaction of benzofuran-3-carboxylic acid with benzylamine, followed by the addition of tert-butylchloride and 4-tert-butylbenzenesulfonyl chloride. The final product is obtained through purification by column chromatography.

Scientific Research Applications

Benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has shown potential applications in various fields of scientific research. It has been used as a chemical probe to study the function of protein kinases and has shown promising results in the development of new therapeutic agents for the treatment of cancer and other diseases.

properties

Molecular Formula

C27H27NO5S

Molecular Weight

477.6 g/mol

IUPAC Name

benzyl 5-[(4-tert-butylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C27H27NO5S/c1-18-25(26(29)32-17-19-8-6-5-7-9-19)23-16-21(12-15-24(23)33-18)28-34(30,31)22-13-10-20(11-14-22)27(2,3)4/h5-16,28H,17H2,1-4H3

InChI Key

WTAVLQRVUMQOML-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)OCC4=CC=CC=C4

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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